molecular formula C15H9FO2 B14122702 2-(3-Fluorophenyl)-4h-chromen-4-one CAS No. 1744-33-8

2-(3-Fluorophenyl)-4h-chromen-4-one

Cat. No.: B14122702
CAS No.: 1744-33-8
M. Wt: 240.23 g/mol
InChI Key: DEMNUISBUXJRNU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4H-chromen-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives of the chromenone structure.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The biological activity of 2-(3-Fluorophenyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-4H-chromen-4-one can be compared with other flavonoid derivatives, such as:

    2-Phenyl-4H-chromen-4-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    2-(4-Fluorophenyl)-4H-chromen-4-one: The fluorine atom is positioned differently, which can influence its properties.

    2-(3-Chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and interactions with biological targets.

Properties

CAS No.

1744-33-8

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-(3-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H9FO2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9H

InChI Key

DEMNUISBUXJRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

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